molecular formula C11H16O2 B2843493 4-[(tert-Butoxy)methyl]phenol CAS No. 282713-15-9

4-[(tert-Butoxy)methyl]phenol

Cat. No. B2843493
CAS RN: 282713-15-9
M. Wt: 180.247
InChI Key: ZHSLEKBHMADHDX-UHFFFAOYSA-N
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Description

4-[(tert-Butoxy)methyl]phenol is a phenol derivative . It is widely used in the polymer industry . Its molecular formula is C11H16O2 .


Synthesis Analysis

Phenols, including 4-[(tert-Butoxy)methyl]phenol, can be synthesized through transition-metal-catalyzed reactions . The synthesis of phenols has greatly benefited from C–H activation .


Molecular Structure Analysis

The molecular structure of 4-[(tert-Butoxy)methyl]phenol consists of a phenol group attached to a tert-butoxy group . The 3D structure of similar compounds can be viewed using specific software .


Chemical Reactions Analysis

Phenols, including 4-[(tert-Butoxy)methyl]phenol, are highly reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols are similar to alcohols but form much stronger hydrogen bonds than alcohols. Hence, they are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .

Scientific Research Applications

Environmental Occurrence and Human Exposure Synthetic phenolic antioxidants (SPAs), such as 4-[(tert-Butoxy)methyl]phenol, are prevalent in various industrial and consumer products due to their ability to retard oxidative reactions and prolong product shelf life. However, their environmental presence and potential impacts on human health have raised concerns. SPAs have been detected in diverse environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Furthermore, human exposure pathways, predominantly through food intake, dust ingestion, and the use of personal care products, have led to the detection of SPAs and their transformation products in human tissues and excretions, highlighting the potential for bioaccumulation (Liu & Mabury, 2020).

Natural Sources and Bioactivities Interestingly, 2,4-Di-tert-butylphenol and its analogs, which are structurally related to 4-[(tert-Butoxy)methyl]phenol, are naturally occurring toxic secondary metabolites produced by various organisms, including bacteria, fungi, and several plant species. Despite their autotoxic nature, these compounds are significant components of volatile or essential oils and exhibit potent toxicity against a wide range of organisms. The ecological roles and bioactivities of these compounds, particularly their endocidal regulation in producing organisms, are intriguing areas for future research (Zhao et al., 2020).

Chemosensor Applications 4-Methyl-2,6-diformylphenol (DFP), a compound structurally akin to 4-[(tert-Butoxy)methyl]phenol, has been recognized as a crucial fluorophoric platform for the development of chemosensors. DFP-based compounds have demonstrated high selectivity and sensitivity in detecting various analytes, including metal ions, anions, and neutral molecules. The dual formyl groups on DFP offer opportunities to modulate sensing selectivity and sensitivity, fostering the development of novel chemosensors. This emerging field presents a multitude of opportunities for further research and application development (Roy, 2021).

Wastewater Treatment Phenolic compounds, which include derivatives like 4-[(tert-Butoxy)methyl]phenol, are recognized as priority pollutants due to their high toxicity. Various conventional and advanced treatment methods have been investigated for their removal from wastewater. While some methods like distillation, absorption, and chemical oxidation show high efficiencies, others like advanced oxidation processes offer reduced chemical use but incur high energy costs. Enzymatic treatment, utilizing enzymes such as peroxidases and laccases, has emerged as a promising approach for treating phenolic compounds under mild conditions, representing a significant area for ongoing research and application (Cordova Villegas et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-[(tert-Butoxy)methyl]phenol is the phenolic hydrogen in substrates . This compound, also known as tert-butoxy radical, has been studied for its ability to abstract hydrogen atoms from substrates in the liquid phase .

Mode of Action

The mode of action of 4-[(tert-Butoxy)methyl]phenol involves the abstraction of hydrogen atoms from substrates . This process is particularly interesting in relation to autoxidation phenomena . The tert-butoxy radical can either abstract a hydrogen to give t-butanol or decompose to give acetone and a methyl radical . The ratio of t-butanol to acetone produced in different substrates gives a measure of the relative rates of hydrogen abstraction from the substrates .

Biochemical Pathways

The biochemical pathways affected by 4-[(tert-Butoxy)methyl]phenol are related to autoxidation phenomena . These radicals are produced in the chain branching decomposition of the initially formed hydroperoxides and are therefore responsible for the autocatalytic nature of most autoxidations .

Result of Action

The result of the action of 4-[(tert-Butoxy)methyl]phenol is the production of t-butanol and acetone, depending on the substrate and the conditions . This process can influence the rates of autoxidation reactions .

Action Environment

The action of 4-[(tert-Butoxy)methyl]phenol can be influenced by environmental factors such as the presence of other substrates and the conditions of the reaction . For example, the ratio of t-butanol to acetone produced can vary depending on the substrate .

Safety and Hazards

4-[(tert-Butoxy)methyl]phenol can cause skin irritation and serious eye damage . It is also suspected of damaging fertility . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSLEKBHMADHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-Butoxy)methyl]phenol

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